molecular formula C11H11F3O3 B8285414 Methyl[3-methoxy-5-(trifluoromethyl)phenyl]acetate

Methyl[3-methoxy-5-(trifluoromethyl)phenyl]acetate

Cat. No. B8285414
M. Wt: 248.20 g/mol
InChI Key: IMHDXNLNSBASOJ-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The product from example 25 step (iv) (1.0 g) was dissolved in dry DMF (10 ml) and treated with iodomethane (0.6 ml) and potassium carbonate (1.25 g). The mixture was stirred at room temperature overnight. The mixture was diluted with water, extracted with ether, dried (MgSO4) and evaporated under reduced pressure to give an oil. The oil was purified by flash column chromatography (eluent 2:1 diethylether/isohexane) (1.30 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH2:12]C(O)=O)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.I[CH3:17].[C:18](=[O:21])([O-])[O-:19].[K+].[K+].CN([CH:27]=[O:28])C>O>[CH3:17][O:19][C:18](=[O:21])[CH2:12][C:4]1[CH:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=[C:2]([O:28][CH3:27])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
IC
Name
Quantity
1.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash column chromatography (eluent 2:1 diethylether/isohexane) (1.30 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CC1=CC(=CC(=C1)C(F)(F)F)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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